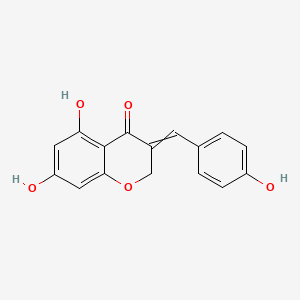
Demethyleucomine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethyleucomine is an organic compound with significant importance in various scientific fields It is known for its unique chemical properties and potential applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Demethyleucomine typically involves the catalytic hydrogenation of its precursor compounds. One common method is the catalytic hydrogenation of N,N-dimethyldodecylamide over a nickel-based catalyst, such as Ni/γ-Al₂O₃.
Industrial Production Methods: Industrial production of this compound often employs similar catalytic hydrogenation techniques. The process is optimized to ensure high conversion rates and selectivity, with careful control of reaction conditions such as temperature, pressure, and catalyst composition. The use of advanced catalysts and reaction conditions helps in achieving efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: Demethyleucomine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. For example, the reaction with hydrochloric acid forms dimethylamine hydrochloride, an odorless white solid . The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and the presence of catalysts.
Major Products Formed: The major products formed from the reactions of this compound include various amine derivatives, oxides, and substituted compounds. These products have significant applications in different fields, including pharmaceuticals and industrial chemistry .
Applications De Recherche Scientifique
Demethyleucomine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development and as a pharmaceutical intermediate.
Industry: This compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Demethyleucomine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile due to the presence of an unshared pair of electrons on the nitrogen atom, allowing it to react with various substrates. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds: Demethyleucomine is similar to other amine compounds, such as:
Dimethylamine: An organic compound with the formula (CH₃)₂NH, known for its use in the production of various chemicals.
Trimethylamine: Another amine compound with similar properties and applications.
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and reactivity, which make it suitable for unique applications in different fields. Its ability to undergo various chemical reactions and form diverse products highlights its versatility and importance in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C16H12O5 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2 |
Clé InChI |
PKCWSPYCHMNVKB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13387357.png)
![[2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate](/img/structure/B13387361.png)
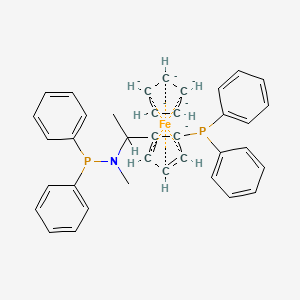
![13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B13387373.png)
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)
![trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B13387382.png)
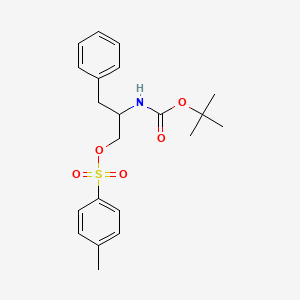
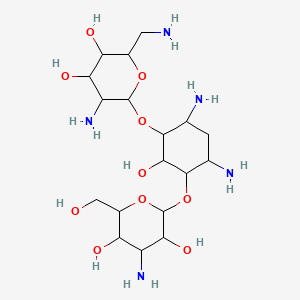
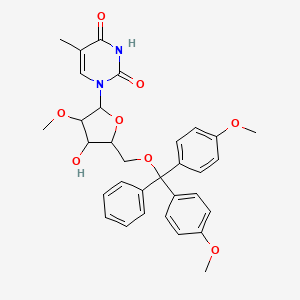
![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)
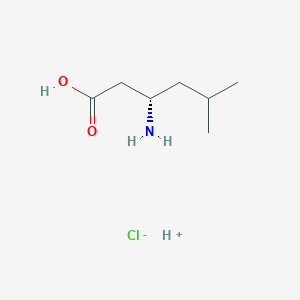
![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
